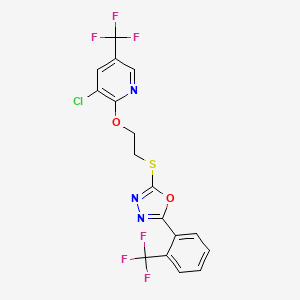

Antibacterial agent 66

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H10ClF6N3O2S |

|---|---|

Molecular Weight |

469.8 g/mol |

IUPAC Name |

2-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy]ethylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C17H10ClF6N3O2S/c18-12-7-9(16(19,20)21)8-25-14(12)28-5-6-30-15-27-26-13(29-15)10-3-1-2-4-11(10)17(22,23)24/h1-4,7-8H,5-6H2 |

InChI Key |

WCJPBKRHSRURBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)SCCOC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Teixobactin

Audience: Researchers, scientists, and drug development professionals.

Abstract: The rise of antibiotic-resistant bacteria poses a significant threat to global health. Teixobactin, a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a promising new class of therapeutics for combating multidrug-resistant Gram-positive pathogens.[1][2][3] Its unique mode of action, characterized by a dual-pronged attack on the bacterial cell envelope and a low propensity for resistance development, has made it a subject of intense research.[4][5][6] This technical guide provides a comprehensive overview of the molecular mechanism of Teixobactin, supported by quantitative data, detailed experimental protocols, and visualizations of its mode of action and characterization workflows.

Core Mechanism of Action: A Dual-Targeting Approach

Teixobactin's primary bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1][7][8] Unlike many antibiotics that target mutable proteins, Teixobactin binds to highly conserved, non-proteinaceous lipid precursors essential for the construction of the cell envelope.[1][8][9] This dual-targeting strategy is central to its potency and resilience against resistance.

The two primary molecular targets are:

-

Lipid II: A fundamental precursor for the synthesis of peptidoglycan, the primary structural component of the bacterial cell wall.[1][4][7][10]

-

Lipid III: A precursor for the synthesis of wall teichoic acid (WTA), another critical component of the cell wall in many Gram-positive bacteria.[1][6][7][10][11]

By binding to the pyrophosphate and sugar moieties of these lipid precursors, Teixobactin effectively sequesters them, preventing their incorporation into the growing cell wall.[6][12] This obstruction of two separate biosynthetic pathways leads to a catastrophic failure in cell envelope integrity, ultimately causing cell lysis and death.[1][6][11][13]

A secondary and synergistic mechanism involves the formation of supramolecular structures. Upon binding to Lipid II, Teixobactin molecules oligomerize to form large fibrils.[1][4] These fibrils create concentrated patches that disrupt the physical integrity of the bacterial membrane, contributing significantly to the killing mechanism in what has been described as a "two-pronged attack on the cell envelope".[4]

Quantitative Data: In Vitro Antibacterial Activity

The potency of Teixobactin and its synthetic analogues has been quantified against a wide range of clinically relevant Gram-positive pathogens. The Minimum Inhibitory Concentration (MIC) is a key metric for antibacterial activity.

| Bacterial Species | Strain | Compound | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | ATCC 29213 | Teixobactin Analogue 4 | 2 | [14] |

| Staphylococcus aureus | MRSA (Clinical Isolates) | Teixobactin Analogue 4 | 2-4 | [14][15] |

| Staphylococcus aureus | MRSA (Clinical Isolates) | Teixobactin Analogue 5 | 2-4 | [14][15] |

| Staphylococcus aureus | MRSA | Vancomycin (Control) | 0.5-1 | [15] |

| Enterococcus faecalis | ATCC 29212 | L-Chg10-teixobactin | 0.8 | [16][17] |

| Enterococcus faecalis | ATCC 47077 | L-Chg10-teixobactin | 0.8 | [16][17] |

| Enterococcus faecalis | ATCC 29212 | Ampicillin (Control) | 1.25 | [16] |

| Enterococcus spp. | VRE (Clinical Isolates) | Teixobactin Analogue 4 | 4 | [14][15] |

| Enterococcus spp. | VRE (Clinical Isolates) | Teixobactin Analogue 5 | 2-16 | [14][15] |

| Bacillus subtilis | ATCC 6051 | Teixobactin Analogue 4 | 0.5 | [14] |

| Clostridioides difficile | (Not specified) | Teixobactin | 0.005 | [8] |

| Mycobacterium tuberculosis | (Not specified) | Teixobactin | 0.125 | [8] |

Experimental Protocols

The elucidation of Teixobactin's mechanism of action has been facilitated by a range of established and advanced experimental techniques.

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Protocol:

-

Two-fold serial dilutions of the test compound (e.g., Teixobactin) are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate.[14][18]

-

Each well is inoculated with a standardized bacterial suspension (e.g., 0.5 McFarland standard).[14]

-

The plate is incubated at 37°C for 18-20 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

To determine the MBC, an aliquot from each well showing no visible growth is plated onto an appropriate agar medium.

-

After incubation, the MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[15][18]

-

This assay determines whether an antibiotic's effect is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and whether its activity is dependent on concentration or time.

-

Protocol:

-

Bacterial cultures are grown to a logarithmic phase and then diluted.

-

The antibiotic is added at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[14]

-

A control culture with no antibiotic is run in parallel.

-

At specified time intervals (e.g., 0, 2, 4, 6, 24 hours), aliquots are removed from each culture.

-

The aliquots are serially diluted and plated to determine the number of viable colony-forming units (CFU/mL).

-

The change in log10 CFU/mL over time is plotted. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.[14]

-

This method identifies the specific cellular pathway inhibited by an antibiotic.

-

Protocol:

-

Bacterial cultures are treated with the antibiotic.

-

Radiolabeled precursors for specific macromolecules are added to the culture. These precursors include [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan).

-

After an incubation period, the cells are harvested, and the incorporation of the radiolabel into the respective macromolecule is measured.

-

Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of its corresponding labeled precursor. For Teixobactin, this method demonstrated specific inhibition of peptidoglycan synthesis.[8]

-

This advanced technique provides a global snapshot of the metabolic changes within a bacterium upon antibiotic treatment.

-

Protocol:

-

Bacterial cultures (e.g., MRSA) are treated with the antibiotic (e.g., a Teixobactin analogue) for various durations (e.g., 1, 3, 6 hours).[19]

-

Metabolites are extracted from the bacterial cells.

-

The extracted metabolites are analyzed using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS).

-

The resulting data is processed to identify and quantify metabolites whose levels are significantly altered by the antibiotic treatment.

-

This analysis revealed that Teixobactin profoundly perturbs pathways related to membrane lipids, peptidoglycan, and teichoic acid biosynthesis.[10][19]

-

Visualizations

Caption: Dual-targeting mechanism of Teixobactin leading to cell lysis.

Caption: Standard workflow for MIC and MBC determination via broth microdilution.

Resistance Profile

A key feature of Teixobactin is the apparent lack of detectable resistance development in initial laboratory studies.[1][3][8] This is attributed to its mechanism of targeting highly conserved lipid precursors rather than proteins, which are prone to mutation.[1][8][9] In vitro passage experiments with S. aureus and M. tuberculosis failed to generate resistant mutants.[1][8]

However, it is crucial to maintain a nuanced perspective. While resistance is significantly more difficult to evolve, subsequent, longer-term studies have shown that resistance can be induced under specific laboratory conditions, though it often comes at a high fitness cost to the bacterium and can be lost in the absence of the antibiotic.[5] Therefore, while Teixobactin is "resistance-resistant," it is not entirely "resistance-proof," and prudent stewardship will be essential should it enter clinical use.[1][20]

Conclusion

Teixobactin represents a landmark discovery in the field of antibiotics. Its novel mechanism of action, involving the dual inhibition of cell wall precursor synthesis and subsequent membrane disruption, provides a powerful strategy against Gram-positive pathogens. The targeting of conserved lipid moieties explains its high potency and the significant barrier to resistance development. The ongoing development of synthetic analogues aims to optimize its pharmacokinetic properties for clinical application.[6][14][21] Teixobactin and the innovative discovery methods that unearthed it offer a renewed hope in the ongoing battle against antimicrobial resistance.

References

- 1. Teixobactin - Wikipedia [en.wikipedia.org]

- 2. newindianexpress.com [newindianexpress.com]

- 3. academic.oup.com [academic.oup.com]

- 4. news-medical.net [news-medical.net]

- 5. De Novo Resistance to Arg10-Teixobactin Occurs Slowly and Is Costly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchmgt.monash.edu [researchmgt.monash.edu]

- 7. Teixobactin: Introduction, Mechanism of Action, Uses • Microbe Online [microbeonline.com]

- 8. 2minutemedicine.com [2minutemedicine.com]

- 9. Preclinical development of teixobactin, a new antibiotic - Dallas Hughes [grantome.com]

- 10. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dual Targeting of Cell Wall Precursors by Teixobactin Leads to Cell Lysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Probing key elements of teixobactin–lipid II interactions in membranes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. urologytimes.com [urologytimes.com]

- 14. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates [frontiersin.org]

- 16. Antimicrobial Effects of L-Chg10-Teixobactin against Enterococcus faecalis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. reflectionsipc.com [reflectionsipc.com]

- 21. Mode of action of teixobactins in cellular membranes - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Compound 6q, a C5-Curcuminoid with Potent Antiproliferative Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Compound 6q, a novel C5-curcuminoid derivative. All data and methodologies are sourced from the peer-reviewed publication, "A novel cluster of C5-curcuminoids: design, synthesis, in vitro antiproliferative activity and DNA binding of bis(arylidene)-4-cyclanone derivatives based on 4-hydroxycyclohexanone scaffold."

Core Compound Profile: (2E,6E)-2,6-bis(pyridin-3-ylmethylene)-4-hydroxycyclohexanone (6q)

Compound 6q is a synthetic C5-curcuminoid, a class of compounds structurally related to curcumin but with a five-carbon chain separating the aromatic rings. This structural modification has been explored to enhance the stability and biological activity of curcuminoids.

Chemical Structure:

Molecular Formula: C₁₉H₁₈N₂O₂

Molecular Weight: 318.36 g/mol

Physicochemical and Biological Properties

Compound 6q has been synthesized and evaluated for its antiproliferative activity against a panel of human cancer cell lines. The following table summarizes its key properties and biological data in comparison to other synthesized analogues and the standard chemotherapeutic agent, cisplatin.

| Compound | Aromatic Substituent | A2780 (ovarian) IC₅₀ (µM) | C33A (cervix) IC₅₀ (µM) | MDA-MB-231 (breast) IC₅₀ (µM) |

| 6q | 3-pyridinyl | 1.12 | 1.89 | 1.77 |

| 6a | 4-hydroxyphenyl | >20 | >20 | >20 |

| 6b | 4-methoxyphenyl | 3.86 | 5.21 | 4.88 |

| 6h | 3-nitrophenyl | 0.68 | 0.69 | 0.92 |

| 6p | 4-pyridinyl | 0.76 | 2.69 | 1.28 |

| Cisplatin | - | 1.30 | 3.69 | 19.13 |

Experimental Protocols

Synthesis of Compound 6q

The synthesis of Compound 6q and its analogues was achieved through a Claisen-Schmidt condensation reaction.

General Procedure:

A mixture of 4-hydroxycyclohexanone (1.0 mmol) and the corresponding aromatic aldehyde (2.0 mmol) is dissolved in a suitable solvent such as ethanol. A catalytic amount of a base (e.g., NaOH or KOH) or acid (e.g., HCl) is added to the solution. The reaction mixture is stirred at room temperature or heated under reflux for a specified period. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and purified by recrystallization to afford the desired bis(arylidene)-4-hydroxycyclohexanone derivative.

In Vitro Antiproliferative Activity Assay

The antiproliferative activity of Compound 6q and its analogues was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

-

Cell Culture: Human cancer cell lines (A2780, C33A, and MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted with culture medium) for 72 hours.

-

MTT Assay: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis and biological evaluation of Compound 6q.

Potential Signaling Pathway

While the primary publication did not elucidate the specific signaling pathway for Compound 6q, related studies on C5-curcuminoids suggest potential mechanisms of action involving the induction of apoptosis. A generalized potential pathway is depicted below.

Caption: A potential signaling pathway for the induction of apoptosis by Compound 6q.

Conclusion

Compound 6q, a C5-curcuminoid derivative, demonstrates significant in vitro antiproliferative activity against ovarian, cervical, and breast cancer cell lines. Its synthesis is straightforward via a Claisen-Schmidt condensation. Further investigation into its mechanism of action and in vivo efficacy is warranted to explore its potential as a therapeutic agent. This technical guide provides a foundational understanding of Compound 6q for researchers and drug development professionals interested in the field of novel anticancer compounds.

Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives as Potent Antibacterial Agents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the synthesis, antibacterial activity, and structure-activity relationships of a promising class of compounds: trifluoromethylpyridine 1,3,4-oxadiazole derivatives. These molecules have demonstrated significant efficacy against various plant pathogenic bacteria, positioning them as lead compounds for the development of novel bactericides. This document provides a comprehensive summary of the key quantitative data, detailed experimental protocols, and visual representations of the synthetic and evaluative workflows.

Core Findings and Data Summary

A series of novel trifluoromethylpyridine 1,3,4-oxadiazole derivatives, designated as compounds 6a-6v , were synthesized and evaluated for their antibacterial activities.[1][2][3] These compounds, incorporating ethyl ether and sulfide linkers, have shown notable activity against several phytopathogenic bacteria, including Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac).[1][2]

In Vitro Antibacterial Activity

The antibacterial efficacy of the synthesized compounds was quantified by determining their half-maximal effective concentrations (EC50) and inhibition rates at a fixed concentration. The results highlight several derivatives with superior performance compared to commercial standards like thiodiazole copper (TDC) and bismerthiazol (BMT).

Table 1: In Vitro Antibacterial Activity of Selected Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives (6a-6v) against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri

| Compound | Substituent (R) | EC50 (μg/mL) vs R. solanacearum | Inhibition Rate (%) vs Xac at 100 μg/mL |

| 6a | 2,4-dichloro | 26.2 | 97.7 |

| 6d | 3-chloro-4-methyl | Not specified | 88.2 |

| 6i | 3-iodine | Not specified | 88.3 |

| 6j | 2-chloro | Not specified | 96.8 |

| 6m | Not specified | Not specified | 89.8 |

| Thiodiazole Copper (TDC) | - | 97.2 | 72.1 |

Data sourced from ACS Omega.[1][2]

Table 2: In Vitro Antibacterial Activity of Selected Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives (6o, 6q, 6t) against Xanthomonas oryzae pv. oryzae (Xoo)

| Compound | EC50 (μg/mL) vs Xoo | Inhibition Rate (%) vs Xoo at 100 μg/mL |

| 6o | Not specified | 91.5 |

| 6q | 7.2 | 100 |

| 6t | Not specified | 91.9 |

| Bismerthiazol (BMT) | 57.2 | 64.6 |

Data sourced from ACS Omega.[1][2][3]

Structure-Activity Relationship (SAR) Analysis

The evaluation of compounds 6a-6v provided insights into the relationship between their chemical structure and antibacterial activity.[1][2] Key observations include:

-

Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring significantly influence the antibacterial potency.

-

Activity against R. solanacearum: Compounds with 2,4-dichloro or 3-chloro-4-methyl substitutions on the benzene ring exhibited enhanced activity.[1][2]

-

Activity against Xac: The presence of 2,4-dichloro, 3-iodine, or 2-chloro substituents on the benzene ring was found to be favorable for activity against Xac.[1][2]

The following diagram illustrates the logical relationship in the structure-activity analysis.

Experimental Protocols

Synthesis of Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives (6a-6v)

The synthesis of the target compounds was achieved through a multi-step process, which is outlined below. The general synthetic route involves the formation of key intermediates before the final coupling step.

The synthesis workflow is depicted in the following diagram:

Detailed Steps:

-

Formation of Intermediates 3a-3v: Substituted aromatic acids were converted to their corresponding hydrazides (intermediates 3a-3v ) through hydrazinolysis with hydrazine hydrate.[3]

-

Ring Closure to Form Intermediates 4a-4v: The hydrazide intermediates underwent a ring-closing reaction with carbon disulfide to yield the 1,3,4-oxadiazole-2-thione derivatives (intermediates 4a-4v ).[3]

-

Substitution to Yield Intermediates 5a-5v: Intermediates 4a-4v were reacted with 1,2-dibromoethane in a substitution reaction to produce intermediates 5a-5v .[3]

-

Final Coupling to Target Compounds 6a-6v: The final step involved the reaction of intermediates 5a-5v with 3-chloro-5-(trifluoromethyl)pyridin-2-ol under reflux conditions to afford the target trifluoromethylpyridine 1,3,4-oxadiazole derivatives (6a-6v ).[3]

The structures of the synthesized compounds were confirmed using various spectroscopic methods, including 1H NMR, 13C NMR, and 19F NMR.[3]

In Vitro Antibacterial Activity Assay

The antibacterial activity of the synthesized compounds was evaluated in vitro against the plant pathogens R. solanacearum, Xoo, and Xac.

The experimental workflow for the antibacterial screening is as follows:

While the specific media and incubation conditions are not detailed in the provided abstracts, a general protocol for such assays typically involves the following:

-

Bacterial Culture: The test bacteria are cultured in a suitable broth medium to a specific optical density.

-

Compound Preparation: The synthesized compounds are dissolved in a solvent like DMSO to create stock solutions.

-

Assay: The bacterial cultures are treated with various concentrations of the test compounds in microtiter plates.

-

Incubation: The plates are incubated under conditions optimal for bacterial growth.

-

Data Collection: After incubation, the bacterial growth is measured, often by reading the optical density at a specific wavelength.

-

Analysis: The percentage of inhibition is calculated relative to a control group, and EC50 values are determined.

Conclusion

The trifluoromethylpyridine 1,3,4-oxadiazole scaffold represents a promising avenue for the development of new and effective antibacterial agents, particularly for agricultural applications. Several derivatives, notably 6a and 6q , have demonstrated superior in vitro activity against key plant pathogens compared to existing commercial bactericides.[1][2][3] The structure-activity relationship analysis provides a rational basis for the further optimization of these compounds to enhance their potency and spectrum of activity. The detailed synthetic and screening protocols outlined in this guide offer a foundational framework for researchers and drug development professionals to build upon in the quest for novel antibacterial solutions.

References

An In-depth Technical Guide on the Spectrum of Activity of the Bacteriocin from Weissella sagaensis ZD-66

An Important Note on "Antibacterial Agent 66": The term "this compound" is not a standardized scientific designation and has been used in literature to refer to several distinct chemical compounds and biological agents. This guide focuses on the bacteriocin produced by the bacterium Weissella sagaensis strain ZD-66, a substance for which detailed scientific information regarding its antibacterial properties is available.

Introduction

Weissella sagaensis ZD-66, a strain of lactic acid bacteria isolated from pickled vegetables, produces a potent bacteriocin with a broad spectrum of antibacterial activity.[1][2][3] This bacteriocin, identified as a class IIa bacteriocin known as Penocin A, has demonstrated significant potential as a natural antimicrobial agent, particularly against foodborne pathogens.[1][3] With a molecular weight of less than 1 kDa, this peptide-based agent exhibits stability under various temperatures and pH conditions, making it a promising candidate for applications in food preservation and safety.[1][2][3]

Spectrum of Activity

The bacteriocin produced by W. sagaensis ZD-66 exhibits inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.[1] Its efficacy is particularly notable against several significant foodborne pathogens. The antibacterial spectrum has been primarily evaluated using the agar well-diffusion method, with the results quantified by measuring the diameter of the inhibition zones.

| Target Microorganism | Gram Stain | Inhibition Zone Diameter (mm) |

| Salmonella Typhimurium ATCC 14028 | Negative | 24.17 ± 0.30 |

| Staphylococcus aureus | Positive | Not specified |

| Escherichia coli ATCC 25922 | Negative | Not specified, but inhibited |

| Listeria monocytogenes ATCC 19115 | Positive | Stronger inhibition than E. coli |

| Cronobacter sakazakii SSJ-127 | Negative | Not specified, but inhibited |

Data sourced from a study on the antibacterial effect of the bacteriocin from Weissella sagaensis ZD-66.[1]

Overall, the bacteriocin has shown stronger activity against Gram-negative bacteria compared to Gram-positive bacteria, with the most significant inhibition observed against Salmonella Typhimurium.[1]

Mechanism of Action

The primary mechanism of action of the W. sagaensis ZD-66 bacteriocin is the disruption of the bacterial cell membrane.[1][3] This leads to a cascade of events that ultimately result in cell death. The proposed signaling pathway and mechanism are as follows:

-

Binding to the Cell Membrane: The bacteriocin initially binds to the surface of the target bacterial cell.

-

Membrane Permeabilization and Pore Formation: Following binding, the bacteriocin inserts into the cell membrane, leading to the formation of pores.[1][3] This disruption of the membrane integrity is a key step in its bactericidal activity.

-

Leakage of Intracellular Components: The formation of pores results in the leakage of essential intracellular components, such as nucleic acids.[1][3]

-

Depletion of Intracellular ATP: The compromised cell membrane leads to a significant reduction in the intracellular ATP content, disrupting cellular energy metabolism.[1][3]

-

Cell Death: The cumulative effect of membrane damage, leakage of cellular contents, and energy depletion leads to the death of the bacterial cell.

Caption: Proposed mechanism of action for the bacteriocin from W. sagaensis ZD-66.

Experimental Protocols

A standardized protocol is employed for the partial purification of the bacteriocin from W. sagaensis ZD-66 culture.

Caption: Experimental workflow for the partial purification of the W. sagaensis ZD-66 bacteriocin.

Detailed Steps:

-

Culturing: W. sagaensis ZD-66 is cultured in MRS broth at 37°C for 28 hours.[1]

-

Harvesting Cell-Free Supernatant (CFS): The culture is centrifuged to separate the bacterial cells from the supernatant containing the bacteriocin.[1]

-

Concentration: The CFS is concentrated 10-fold using a rotary evaporator at 45°C.[1]

-

Dialysis: The concentrated sample is dialyzed against a 1,000 Da molecular weight cut-off membrane at 4°C for 24 hours to remove small molecules.[1]

-

Final Concentration: The liquid obtained after dialysis is again concentrated 10-fold.[1]

-

Molecular Mass Estimation: The molecular size of the partially purified bacteriocin is determined using Tricine-SDS-PAGE.[1]

-

Indicator Strain Preparation: A lawn of the target indicator bacteria is prepared on an appropriate agar medium.

-

Well Creation: Wells are aseptically punched into the agar.

-

Sample Application: A defined volume of the partially purified bacteriocin solution is added to each well.

-

Incubation: The plates are incubated under conditions suitable for the growth of the indicator strain.

-

Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters.

-

Propidium Iodide (PI) Uptake Assay: Target bacterial cells are treated with the bacteriocin and then incubated with PI, a fluorescent dye that can only penetrate cells with compromised membranes. An increase in fluorescence indicates membrane damage.[1]

-

Measurement of Intracellular ATP Content: Bacterial cells are treated with the bacteriocin for varying durations. The intracellular ATP is then extracted and quantified using a suitable assay kit. A decrease in ATP levels signifies a loss of membrane integrity and cellular energy.[1]

-

Scanning Electron Microscopy (SEM): Target bacteria are treated with the bacteriocin, fixed, and then visualized using SEM to observe morphological changes, such as pore formation and cell lysis.[1]

Conclusion

The bacteriocin produced by Weissella sagaensis ZD-66 is a promising antibacterial agent with a broad spectrum of activity, particularly against Gram-negative foodborne pathogens. Its mechanism of action, centered on the disruption of the bacterial cell membrane, is a valuable attribute in the context of rising antibiotic resistance. The stability of this bacteriocin under various physical and chemical conditions further enhances its potential for practical applications in food preservation and as a therapeutic agent. Further research, including detailed in vivo efficacy and safety studies, is warranted to fully explore its utility.

References

- 1. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Efficacy of Compound 6q Against Xanthomonas oryzae pv. oryzae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Compound 6q, a 6-chloro-4-(4-substituted piperazinyl)quinazoline derivative, against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial leaf blight in rice. This document outlines the quantitative efficacy, experimental methodologies, and potential mechanisms of action for this compound.

Quantitative Assessment of Antibacterial Activity

The antibacterial efficacy of Compound 6q and its analogs against Xanthomonas oryzae pv. oryzae has been evaluated, with key quantitative data summarized below. This information is crucial for comparative analysis and understanding the structure-activity relationship within this class of quinazoline derivatives.

| Compound | EC50 (µg/mL) against X. oryzae pv. oryzae | Reference Compound | EC50 (µg/mL) against X. oryzae pv. oryzae |

| Compound 6b | 8.46 | Thiodiazole Copper | Not specified in abstract |

| Compound 5q | Not specified against Xoo in abstract | Bismerthiazol | Not specified in abstract |

Note: The EC50 value for Compound 6q against Xanthomonas oryzae pv. oryzae is not explicitly stated in the available abstracts. The closely related Compound 6b from the same study demonstrated potent activity with an EC50 of 8.46 µg/mL. Further analysis of the full-text publication is required to ascertain the specific value for Compound 6q.

Experimental Protocols

A clear understanding of the methodologies used to assess the antibacterial properties of Compound 6q is essential for the replication and validation of these findings. The following sections detail the key experimental protocols.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)

The half-maximal effective concentration (EC50) of Compound 6q against Xanthomonas oryzae pv. oryzae is determined using the broth microdilution method.

Workflow for Antibacterial Activity Assay:

Figure 1: Workflow for determining the EC50 of Compound 6q against X. oryzae pv. oryzae.

Protocol Steps:

-

Xanthomonas oryzae pv. oryzae is cultured in a suitable nutrient broth to the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 10^6 CFU/mL.

-

Compound 6q is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the nutrient broth to achieve a range of test concentrations.

-

In a 96-well microtiter plate, 100 µL of the bacterial suspension is mixed with 100 µL of each compound dilution.

-

Control wells containing the bacterial suspension with solvent (negative control) and a standard antibiotic (positive control) are also included.

-

The plate is incubated at 28°C for 48-72 hours.

-

The optical density at 600 nm (OD600) is measured to determine bacterial growth.

-

The percentage of inhibition is calculated for each concentration, and the EC50 value is determined by regression analysis.

Morphological Analysis using Scanning Electron Microscopy (SEM)

To investigate the potential mechanism of action, the effect of Compound 6q on the morphology of Xanthomonas oryzae pv. oryzae can be observed using Scanning Electron Microscopy (SEM).

Workflow for SEM Analysis:

Figure 2: Workflow for preparing X. oryzae pv. oryzae for SEM analysis after treatment.

Protocol Steps:

-

Bacterial cells are treated with Compound 6q at its EC50 concentration for a specified period.

-

The treated cells are harvested by centrifugation and washed with a phosphate buffer.

-

The cells are fixed with a solution of glutaraldehyde, followed by post-fixation with osmium tetroxide.

-

The fixed cells are then dehydrated through a graded series of ethanol concentrations.

-

The dehydrated samples are subjected to critical point drying.

-

Finally, the dried samples are mounted on stubs and sputter-coated with a thin layer of gold.

-

The morphology of the bacterial cells is then observed under a scanning electron microscope.

Potential Mechanism of Action

While the precise signaling pathways affected by Compound 6q in Xanthomonas oryzae pv. oryzae require further investigation, preliminary studies on similar quinazoline derivatives suggest a multi-faceted mechanism of action.

Proposed Antibacterial Mechanism of Quinazoline Derivatives:

Figure 3: Proposed multi-target mechanism of action for quinazoline derivatives against Xoo.

The potential mechanisms include:

-

Disruption of Cell Membrane Integrity: Morphological studies on bacteria treated with related compounds often reveal alterations in the cell membrane, suggesting that these compounds may interfere with membrane structure and function, leading to leakage of intracellular components and eventual cell death.

-

Inhibition of Extracellular Polysaccharide (EPS) Production: EPS is a crucial virulence factor for Xanthomonas oryzae pv. oryzae, playing a key role in biofilm formation and protection against environmental stresses. Inhibition of EPS synthesis would significantly impair the pathogen's ability to colonize the host plant.

-

Inhibition of Essential Enzymes: Quinazoline derivatives may target and inhibit the activity of essential enzymes involved in vital metabolic pathways of the bacteria, thereby disrupting its growth and proliferation.

Further research, including transcriptomic and proteomic analyses, is necessary to fully elucidate the specific molecular targets and signaling pathways affected by Compound 6q in Xanthomonas oryzae pv. oryzae. This will provide a more detailed understanding of its mode of action and facilitate the development of more potent and specific antibacterial agents for the control of bacterial leaf blight in rice.

An In-depth Technical Guide on the Mode of Action of Antibacterial Agent 66 (Penocin A)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mode of action of the antibacterial agent produced by Weissella sagaensis ZD-66, identified as Penocin A. This bacteriocin is a promising antimicrobial peptide with significant potential for application in food preservation and clinical settings.

Introduction

Antibacterial agent 66, produced by the lactic acid bacterium Weissella sagaensis ZD-66, is a class IIa bacteriocin known as Penocin A.[1][2] Unlike many conventional antibiotics that target cell wall synthesis, Penocin A exerts its bactericidal effect by disrupting the integrity of the bacterial cell membrane.[1][2] This guide will delve into the biochemical characteristics, mechanism of action, and the experimental methodologies used to elucidate its function.

Biochemical and Antimicrobial Properties

Penocin A is a small, heat-stable peptide with a molecular weight of less than 1 kDa.[1][2] It exhibits a broad spectrum of activity against several major foodborne pathogens.

Table 1: Antimicrobial Spectrum of Penocin A

| Target Pathogen | Activity |

| Salmonella Typhimurium | Inhibitory |

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Inhibitory |

| Listeria monocytogenes | Inhibitory |

| Cronobacter sakazakii | Inhibitory |

Table 2: Physicochemical Stability of Penocin A

| Condition | Stability |

| Temperature | Stable at 121°C for 30 minutes |

| pH | Resistant in the range of pH 3-7 |

| UV Exposure | Stable for up to 2.5 hours |

| Proteolytic Enzymes (Pepsin, Trypsin, Pronase E) | Activity decreases |

Core Mechanism of Action: Cell Membrane Disruption

The primary mode of action of Penocin A is the permeabilization and disruption of the target bacterial cell membrane.[2] This process involves several key steps that lead to cell death. As a class IIa bacteriocin, Penocin A is understood to initially bind to the mannose phosphotransferase system (man-PTS) on the surface of susceptible Gram-positive bacteria.[3][4] This interaction facilitates the insertion of the bacteriocin into the cell membrane, leading to the formation of pores.[5][3]

The formation of these pores disrupts the cell's transmembrane potential and leads to the leakage of essential intracellular components, including ions, ATP, and nucleic acids.[1][2] The loss of these vital molecules and the dissipation of the proton motive force ultimately result in cell death.

Caption: Proposed mode of action for Penocin A (this compound).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mode of action of Penocin A.

1. Molecular Weight Determination by Tricine-SDS-PAGE

This method is used to estimate the molecular weight of small proteins and peptides like bacteriocins.

-

Gel Preparation: A 16% separating gel, 10% spacer gel, and 4% stacking gel are prepared.

-

Sample Preparation: The partially purified bacteriocin sample is mixed with a sample buffer containing SDS and a reducing agent, then heated.

-

Electrophoresis: The samples and a low molecular weight protein marker are loaded onto the gel. Electrophoresis is carried out at a constant voltage.

-

Visualization: The gel is stained with Coomassie Brilliant Blue R-250 to visualize the protein bands. The molecular weight is estimated by comparing the migration of the bacteriocin band to that of the protein standards.[6][7]

2. Visualization of Cell Damage by Scanning Electron Microscopy (SEM)

SEM is employed to observe the morphological changes in bacterial cells after treatment with the bacteriocin.

-

Sample Preparation: Bacterial cells (e.g., S. Typhimurium) are cultured to the mid-logarithmic phase and then treated with a bacteriocin solution for a specified time. A control group with untreated cells is also prepared.

-

Fixation: The cells are harvested by centrifugation and fixed with a solution of 2.5% glutaraldehyde.

-

Dehydration: The fixed cells are washed and then dehydrated using a graded series of ethanol concentrations.

-

Drying and Coating: The samples are critically point-dried and then coated with a thin layer of gold-palladium.

-

Imaging: The prepared samples are observed under a scanning electron microscope to visualize any changes in cell morphology, such as pore formation, cell shrinkage, or lysis.[8][9]

3. Assessment of Membrane Permeability: ATP and Nucleic Acid Leakage Assays

These assays quantify the damage to the cell membrane by measuring the leakage of intracellular molecules.

-

ATP Leakage Assay:

-

Nucleic Acid Leakage Assay:

-

Following bacteriocin treatment, the bacterial suspension is centrifuged, and the supernatant is collected.

-

The absorbance of the supernatant is measured at 260 nm using a spectrophotometer. An increase in the OD260 value indicates the leakage of nucleic acids from the cytoplasm.[12]

-

References

- 1. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Antibacterial Effect and Mechanism of a Bacteriocin Produced by Weissella sagaensis ZD-66 against Major Foodborne Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Pore Formation in the Mannose Phosphotransferase System by Pediocin PA-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Purification and Characterization of a Novel Bacteriocin Produced by Enterococcus faecalis Strain RJ-11 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijcmas.com [ijcmas.com]

- 8. Frontiers | Purification and characterization of bacteriocin produced by a strain of Lacticaseibacillus rhamnosus ZFM216 [frontiersin.org]

- 9. Characterization of the broad-spectrum antibacterial activity of bacteriocin-like inhibitory substance-producing probiotics isolated from fermented foods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Real-time monitoring of extracellular ATP in bacterial cultures using thermostable luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Interaction of Antimicrobial Peptides with the Membrane and Intracellular Targets of Staphylococcus aureus Investigated by ATP Leakage, DNA-Binding Analysis, and the Expression of a LexA-Controlled Gene, recA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity and Mechanism of Madecassic Acid against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Compound 6q: A Technical Guide to a Novel Bactericidal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, creating an urgent need for novel antibacterial agents. This document provides a comprehensive technical overview of a promising new bactericidal agent, referred to herein as Compound 6q, with a primary focus on its potent activity against Gram-positive pathogens. Drawing from current research, this guide details the compound's antibacterial profile, mechanism of action, and the experimental methodologies used to characterize its efficacy. All quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate understanding.

Introduction

Compound 6q, identified in recent studies as premethylenomycin C 6, has demonstrated remarkable bactericidal properties, particularly against challenging pathogens like MRSA.[1] Unlike many existing antibiotics, this compound shows efficacy against persistent and biofilm-forming bacteria, highlighting its potential as a next-generation therapeutic. This guide synthesizes the available scientific data to provide a detailed resource for researchers and drug development professionals interested in the further investigation and potential clinical application of this novel antibacterial agent.

Antibacterial Spectrum and Potency

Compound 6q exhibits potent activity primarily against Gram-positive bacteria. Its efficacy against Gram-negative bacteria is limited, which is thought to be due to the restrictive nature of the outer membrane in these organisms.

Quantitative Antibacterial Activity

The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and minimum biofilm eradication concentration (MBEC) of Compound 6q and its related analogs against various bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Premethylenomycin Analogs

| Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Enterococcus faecium | Candida albicans |

| Premethylenomycin C lactone (5) | 1-2 µg/mL | 1-2 µg/mL | 1-2 µg/mL | >512 µg/mL |

| Premethylenomycin C (6q) | 16 µg/mL | 16 µg/mL | 32 µg/mL | >512 µg/mL |

| Methylenomycin A | 128 µg/mL | 128 µg/mL | 256 µg/mL | >512 µg/mL |

| Methylenomycin C | 256 µg/mL | 256 µg/mL | 512 µg/mL | >512 µg/mL |

Data compiled from studies on premethylenomycin C and its analogs.[1]

Table 2: Bactericidal and Anti-Biofilm Activity of Compound 6q against MRSA

| Activity Metric | Concentration | Efficacy |

| Minimum Bactericidal Concentration (MBC) | Not explicitly quantified in reviewed literature | Reported to be bactericidal |

| Minimum Biofilm Eradication Concentration (MBEC) | Not explicitly quantified in reviewed literature | Effective against established biofilms |

| Persister Cell Eradication | Not explicitly quantified in reviewed literature | Completely eradicates persister cells |

Mechanism of Action

The bactericidal effect of Compound 6q is attributed to its ability to disrupt fundamental cellular processes in bacteria, leading to cell death. The primary mechanism appears to be the disruption of ion homeostasis and the dissipation of the bacterial cell membrane potential.

Disruption of Ion Homeostasis

Experimental evidence suggests that Compound 6q alters the intracellular concentrations of key ions such as potassium and calcium in S. aureus. This disruption of the delicate ionic balance within the bacterial cell is a critical aspect of its bactericidal activity.

Depolarization of the Cell Membrane

A key event in the action of Compound 6q is the depolarization of the bacterial cytoplasmic membrane. This leads to a loss of the proton motive force, which is essential for numerous cellular functions, including ATP synthesis and nutrient transport.

The proposed mechanism of action is depicted in the following diagram:

Caption: Proposed mechanism of action for Compound 6q.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antibacterial properties of Compound 6q.

Synthesis of Compound 6q (Premethylenomycin C 6)

While a detailed chemical synthesis protocol is not publicly available, Compound 6q (premethylenomycin C 6) is a known biosynthetic intermediate of methylenomycin in Streptomyces coelicolor.[1] It can be isolated from cultures of mmyE mutant strains of this bacterium. The biosynthesis pathway is proposed as follows:

Caption: Biosynthetic pathway of Premethylenomycin C (6q).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method according to CLSI guidelines.

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Compound Dilution: A serial two-fold dilution of Compound 6q is prepared in a 96-well microtiter plate.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population.

-

Inoculum Preparation: A mid-logarithmic phase bacterial culture is diluted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in CAMHB.

-

Exposure to Compound: Compound 6q is added to the bacterial suspension at various multiples of its MIC.

-

Time-Point Sampling: Aliquots are removed at specified time intervals (e.g., 0, 0.5, 1, 3, 6, and 24 hours).

-

Viable Cell Counting: Serial dilutions of each aliquot are plated on appropriate agar plates, and colonies are counted after incubation to determine the CFU/mL at each time point.

-

Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL.

Biofilm Eradication Assay

This assay assesses the ability of a compound to kill bacteria within a pre-formed biofilm.

-

Biofilm Formation: Bacteria are grown in a 96-well plate to allow for biofilm formation on the surface, typically for 24-48 hours.

-

Planktonic Cell Removal: The liquid medium containing non-adherent (planktonic) cells is carefully removed.

-

Treatment: Fresh medium containing serial dilutions of Compound 6q is added to the wells with the established biofilms.

-

Incubation: The plate is incubated for a further 24 hours.

-

Quantification of Viable Cells: The remaining viable bacteria in the biofilm are quantified, often by crystal violet staining or by recovering and plating the cells for CFU counting. The MBEC is the lowest concentration that results in a significant reduction in the biofilm-associated bacteria.

Bacterial Membrane Potential Assay

This assay measures changes in the bacterial membrane potential upon exposure to the compound.

-

Cell Preparation: A bacterial culture is grown to the mid-logarithmic phase and washed with a suitable buffer.

-

Fluorescent Dye Staining: The bacterial suspension is incubated with a voltage-sensitive fluorescent dye, such as DiSC3(5) or the components of the BacLight™ Bacterial Membrane Potential Kit.

-

Compound Addition: Compound 6q is added to the stained bacterial suspension.

-

Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorometer or flow cytometer. Depolarization of the membrane results in a characteristic change in the fluorescence signal.

Caption: Workflow for the bacterial membrane potential assay.

Conclusion and Future Directions

Compound 6q (premethylenomycin C 6) represents a promising new class of bactericidal agents with potent activity against clinically significant Gram-positive pathogens, including MRSA. Its efficacy against persister cells and biofilms, coupled with a mechanism of action that involves the disruption of fundamental cellular processes, suggests a lower propensity for the development of resistance.

Further research is warranted to fully elucidate the specific molecular targets and the complete signaling cascade involved in its mechanism of action. A detailed chemical synthesis protocol needs to be developed and optimized for large-scale production. Preclinical studies, including in vivo efficacy and toxicity assessments, are essential next steps to evaluate the therapeutic potential of Compound 6q for the treatment of bacterial infections. The development of analogs may also lead to compounds with an improved spectrum of activity and pharmacokinetic properties.

References

Methodological & Application

Synthesis Protocol for Antibacterial Agent 66: A Detailed Application Note for Researchers

Introduction

Antibacterial agent 66, also identified as compound 6q in the scientific literature, is a novel trifluoromethylpyridine 1,3,4-oxadiazole derivative. This compound has demonstrated significant antibacterial activity, particularly against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of bacterial blight in rice.[1][2] This document provides a comprehensive protocol for the chemical synthesis of this compound, compiled from published research. It is intended for researchers, scientists, and professionals in drug development and agrochemical research. The protocol details the necessary reagents, step-by-step procedures, and reaction conditions. Additionally, quantitative data on the compound's efficacy are presented, along with diagrams illustrating the synthesis workflow and a proposed mechanism of action.

Quantitative Data Summary

The antibacterial efficacy of this compound (6q) and related compounds has been evaluated against several plant pathogenic bacteria. The data is summarized in the tables below.

Table 1: In Vitro Antibacterial Activity of Compound 6q and Commercial Bactericides. [1][2]

| Compound | Target Bacterium | EC₅₀ (μg/mL) |

| This compound (6q) | Xanthomonas oryzae pv. oryzae (Xoo) | 7.2 |

| Bismerthiazol (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 57.2 |

| Compound 6a | Ralstonia solanacearum | 26.2 |

| Compound 6a | Xanthomonas axonopodis pv. citri (Xac) | 10.11 |

| Thiodiazole Copper (Commercial Control) | Ralstonia solanacearum | 97.2 |

| Thiodiazole Copper (Commercial Control) | Xanthomonas axonopodis pv. citri (Xac) | 35.3 |

Table 2: Inhibition Rates of Selected Compounds against Plant Pathogenic Bacteria at 100 μg/mL. [1]

| Compound | Target Bacterium | Inhibition Rate (%) |

| This compound (6q) | Xanthomonas oryzae pv. oryzae (Xoo) | 100 |

| Compound 6o | Xanthomonas oryzae pv. oryzae (Xoo) | 91.5 |

| Compound 6t | Xanthomonas oryzae pv. oryzae (Xoo) | 91.9 |

| Bismerthiazol (Commercial Control) | Xanthomonas oryzae pv. oryzae (Xoo) | 64.6 |

| Compound 6a | Xanthomonas axonopodis pv. citri (Xac) | 97.7 |

| Thiodiazole Copper (Commercial Control) | Xanthomonas axonopodis pv. citri (Xac) | 72.1 |

Experimental Protocols

The synthesis of this compound (6q) is a multi-step process, commencing with the formation of a hydrazide, followed by the construction of the 1,3,4-oxadiazole ring, and culminating in the final coupling reaction.

Materials and Reagents

-

Methyl 2-(trifluoromethyl)benzoate

-

Hydrazine hydrate (85%)

-

Ethanol

-

Potassium hydroxide

-

Carbon disulfide

-

1,2-Dibromoethane

-

3-Chloro-5-(trifluoromethyl)pyridin-2-ol

-

Anhydrous potassium carbonate

-

Potassium iodide

-

Acetonitrile

-

Petroleum ether

-

Ethyl acetate

-

Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup with silica gel

Step 1: Synthesis of 2-(Trifluoromethyl)benzohydrazide (Intermediate 3q)

-

Procedure:

-

In a round-bottom flask, dissolve methyl 2-(trifluoromethyl)benzoate (1.0 equivalent) in ethanol.

-

Add hydrazine hydrate (85%, 1.5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting solid is washed with cold water and recrystallized from ethanol to yield pure 2-(trifluoromethyl)benzohydrazide.

-

Step 2: Synthesis of 5-(2-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (Intermediate 4q)

-

Procedure:

-

Dissolve 2-(trifluoromethyl)benzohydrazide (1.0 equivalent) in ethanol in a round-bottom flask.

-

Add potassium hydroxide (1.1 equivalents) and stir until fully dissolved.

-

Add carbon disulfide (1.5 equivalents) dropwise to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol.

-

Step 3: Synthesis of 2-((2-Bromoethyl)thio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole (Intermediate 5q)

-

Procedure:

-

In a suitable flask, suspend 5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol (1.0 equivalent) in a suitable solvent like ethanol or acetone.

-

Add a base such as potassium carbonate (1.2 equivalents).

-

Add 1,2-dibromoethane (1.5 equivalents) to the suspension.

-

Reflux the reaction mixture for 3-4 hours, monitoring by TLC.

-

Once the starting material is consumed, cool the reaction mixture and filter to remove any inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

-

Step 4: Synthesis of this compound (Compound 6q)

-

Procedure:

-

To a solution of 3-chloro-5-(trifluoromethyl)pyridin-2-ol (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (2.2 equivalents) and potassium iodide (0.5 equivalents).

-

Heat the mixture to reflux for approximately 1.5 hours.

-

Add a solution of intermediate 5q (2-((2-bromoethyl)thio)-5-(2-(trifluoromethyl)phenyl)-1,3,4-oxadiazole) in acetonitrile to the reaction mixture.

-

Continue refluxing and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography using petroleum ether/ethyl acetate (15:1) as the eluent to obtain the final product, this compound.

-

Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound (6q).

Proposed Mechanism of Action

The precise molecular mechanism of action for trifluoromethylpyridine 1,3,4-oxadiazole derivatives against Xanthomonas oryzae pv. oryzae is still under investigation. However, studies on similar 1,3,4-oxadiazole compounds suggest a potential mode of action involving the disruption of essential bacterial processes. One proposed mechanism is the inhibition of extracellular polysaccharide (EPS) production.[3] EPS is a crucial virulence factor for Xanthomonas, contributing to biofilm formation and protecting the bacteria from environmental stress and host defenses.

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for In Vitro Antibacterial Assays of Compound 6q

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound 6q is a novel synthetic quinoline derivative that has demonstrated significant promise as a broad-spectrum antibacterial agent. Quinoline-based compounds have a well-established history in antimicrobial research, with many derivatives exhibiting potent activity against a range of bacterial pathogens.[1][2] This document provides detailed protocols for the in vitro evaluation of the antibacterial properties of Compound 6q, including the determination of its minimum inhibitory concentration (MIC) and time-kill kinetics. Additionally, it presents representative data and illustrates the compound's proposed mechanism of action. The methodologies described herein are based on established standards to ensure reproducibility and accuracy in assessing the antibacterial efficacy of this compound.

Data Presentation: Antibacterial Activity of Compound 6q

The in vitro antibacterial activity of Compound 6q has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that completely inhibits visible growth, was determined using the broth microdilution method.[3][4] The results are summarized in the table below.

| Bacterial Strain | Type | Representative MIC (µg/mL) |

| Staphylococcus aureus (MSSA) | Gram-positive | 2[5] |

| Staphylococcus aureus (MRSA) | Gram-positive | 4[6] |

| Enterococcus faecalis (VSE) | Gram-positive | 4[6] |

| Enterococcus faecalis (VRE) | Gram-positive | 16[6] |

| Bacillus cereus | Gram-positive | 3.12[4] |

| Escherichia coli | Gram-negative | 8[6] |

| Pseudomonas aeruginosa | Gram-negative | 16 |

| Klebsiella pneumoniae | Gram-negative | 8 |

Note: The MIC values presented are representative and may vary based on the specific bacterial isolate and experimental conditions.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the MIC of Compound 6q using the broth microdilution method in 96-well microtiter plates, following established guidelines.[1][3][7][8]

Materials:

-

Compound 6q stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well, U-bottom microtiter plates

-

Bacterial strains (mid-log phase culture)

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Multichannel pipette

-

Plate incubator (35 ± 2°C)

-

Spectrophotometer or microplate reader (optional)

Protocol Steps:

-

Preparation of Compound Dilutions: a. Prepare a 2x working stock solution of Compound 6q in CAMHB. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x working stock of Compound 6q to the first column of wells. d. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

-

Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation and Incubation: a. Inoculate each well (except for the sterility control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL. b. Include a growth control (wells with CAMHB and inoculum, but no compound) and a sterility control (wells with CAMHB only). c. Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]

-

Reading the MIC: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of Compound 6q at which there is no visible growth.

Caption: Workflow for MIC Determination via Broth Microdilution.

Time-Kill Kinetics Assay

This assay is used to determine the bactericidal or bacteriostatic activity of Compound 6q over time.[2][9][10]

Materials:

-

Compound 6q

-

Bacterial strain of interest

-

Appropriate broth medium (e.g., CAMHB)

-

Sterile culture tubes or flasks

-

Shaking incubator

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

Protocol Steps:

-

Inoculum Preparation: a. Grow an overnight culture of the test bacterium. b. Dilute the overnight culture into fresh broth and grow to a mid-logarithmic phase. c. Adjust the culture to a starting concentration of approximately 5 x 10⁵ CFU/mL in several flasks.

-

Exposure to Compound 6q: a. Add Compound 6q to the flasks at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. b. Include a growth control flask with no compound.

-

Sampling and Viable Cell Counting: a. Incubate all flasks at 37°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[2] c. Perform ten-fold serial dilutions of each aliquot in sterile saline. d. Plate 100 µL of the appropriate dilutions onto agar plates. e. Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: a. Count the colonies on the plates and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration. c. A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.[9] A reduction of <3-log₁₀ indicates bacteriostatic activity.

Proposed Mechanism of Action

Quinolone antibiotics typically exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[11][12][13] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By inhibiting these enzymes, Compound 6q likely induces the formation of stable enzyme-DNA complexes, which leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[12]

Caption: Proposed Mechanism of Action for Compound 6q.

References

- 1. goldbio.com [goldbio.com]

- 2. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. emerypharma.com [emerypharma.com]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Antibacterial Agent 66 (Compound 6q) for Rice Bacterial Blight Treatment

For Research Use Only

Introduction

Rice bacterial blight, caused by the bacterium Xanthomonas oryzae pv. oryzae (Xoo), is a devastating disease that leads to significant crop yield losses worldwide.[1] The development of novel antibacterial agents is crucial for effective disease management. Antibacterial agent 66, also identified as compound 6q, is a trifluoromethylpyridine 1,3,4-oxadiazole derivative that has demonstrated significant inhibitory activity against Xoo.[1][2][3] These application notes provide a summary of its in vitro efficacy and detailed protocols for its evaluation.

Chemical Information

-

Agent: this compound (Compound 6q)

-

Chemical Class: Trifluoromethylpyridine 1,3,4-oxadiazole derivative

-

Mechanism of Action (Proposed): While the precise mechanism for compound 6q is under investigation, related 1,3,4-oxadiazole derivatives have been shown to interfere with the bacterial Type III Secretion System (T3SS). This system is essential for the injection of virulence factors into the host plant cell. By inhibiting the T3SS, the agent may prevent the bacteria from suppressing the plant's defense response and hijacking its resources, leading to a "starvation" of the pathogen.[4][5]

Quantitative Data

The following tables summarize the in vitro antibacterial activity of this compound (compound 6q) against Xanthomonas oryzae pv. oryzae.

Table 1: In Vitro Inhibitory Activity of Compound 6q against X. oryzae pv. oryzae

| Compound | Concentration (µg/mL) | Inhibition Rate (%) |

| Compound 6q | 100 | 100 |

| Bismerthiazol (Control) | 100 | 64.6 |

Data sourced from Yu et al., 2021.[1][3]

Table 2: Half-Maximal Effective Concentration (EC50) of Compound 6q against X. oryzae pv. oryzae

| Compound | EC50 (µg/mL) |

| Compound 6q | 7.2 |

| Bismerthiazol (Control) | 57.2 |

Data sourced from Yu et al., 2021.[1]

Experimental Protocols

In Vitro Antibacterial Activity Assay (Turbidimeter Test)

This protocol details the method for determining the inhibitory effect of this compound on the growth of X. oryzae pv. oryzae in liquid culture.

a. Materials and Reagents:

-

This compound (Compound 6q)

-

Xanthomonas oryzae pv. oryzae (strain, e.g., PXO99A)

-

Nutrient Broth (NB) medium

-

Dimethyl sulfoxide (DMSO)

-

Sterile 96-well microplates

-

Spectrophotometer (microplate reader)

-

Incubator shaker

b. Protocol:

-

Preparation of Bacterial Inoculum:

-

Culture X. oryzae pv. oryzae in NB medium at 28°C with shaking at 180 rpm for approximately 48 hours, or until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Dilute the bacterial culture with fresh NB medium to a final concentration of approximately 10^6 CFU/mL.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of Compound 6q in DMSO (e.g., 10 mg/mL).

-

Perform serial dilutions of the stock solution in NB medium to achieve the desired final concentrations for the assay (e.g., ranging from 0.5 to 200 µg/mL). The final DMSO concentration in all wells should be kept constant and at a non-inhibitory level (e.g., ≤1%).

-

-

Assay Procedure:

-

To each well of a 96-well microplate, add 100 µL of the diluted bacterial inoculum.

-

Add 100 µL of the respective compound dilution to the wells.

-

Include a positive control (e.g., Bismerthiazol) and a negative control (NB medium with DMSO but without any test compound).

-

Incubate the microplate at 28°C for 24-48 hours with continuous shaking.

-

-

Data Analysis:

-

Measure the optical density at 600 nm (OD600) of each well using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(OD_control - OD_treated) / OD_control] * 100

-

Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

-

In Vivo Protective and Curative Efficacy Assay in Rice

This protocol provides a general framework for assessing the protective and curative effects of this compound against bacterial blight in rice plants under greenhouse conditions.

a. Materials and Reagents:

-

This compound (Compound 6q)

-

Rice seedlings (a susceptible variety, e.g., 'Nipponbare' or 'IR24') at the 4-5 leaf stage

-

Xanthomonas oryzae pv. oryzae inoculum (10^8 CFU/mL)

-

Surfactant (e.g., Tween-20)

-

Sterile scissors or needles

-

Spray bottles

b. Protocol for Protective Activity:

-

Prepare a solution of Compound 6q at the desired concentration (e.g., 200 µg/mL) in sterile water containing a surfactant (e.g., 0.1% Tween-20).

-

Spray the rice seedlings with the compound solution until the leaves are thoroughly wetted.

-

Allow the treated plants to air-dry.

-

After 24 hours, inoculate the uppermost fully expanded leaves by the leaf-clipping method: dip sterile scissors into the Xoo inoculum and cut the leaf tips (about 2-3 cm).[6]

-

Maintain the plants in a high-humidity environment ( >90%) at 28-30°C.

-

After 14 days, measure the lesion length on the inoculated leaves.

-

Calculate the protective effect using the formula: Protective Effect (%) = [(Lesion Length_control - Lesion Length_treated) / Lesion Length_control] * 100

c. Protocol for Curative Activity:

-

Inoculate the uppermost fully expanded leaves of rice seedlings using the leaf-clipping method as described above.

-

After 24 hours of incubation in a high-humidity environment, spray the inoculated plants with the Compound 6q solution.

-

Return the plants to the greenhouse.

-

After 14 days post-inoculation, measure the lesion length.

-

Calculate the curative effect using the formula: Curative Effect (%) = [(Lesion Length_control - Lesion Length_treated) / Lesion Length_control] * 100

Visualizations

Caption: Proposed mechanism of action for 1,3,4-oxadiazole derivatives.

Caption: Workflow for the in vitro antibacterial activity assay.

References

Application Notes and Protocols for "Antibacterial Agent 66" Delivery Systems in Plant Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial leaf blight (BLB), caused by the bacterium Xanthomonas oryzae pv. oryzae (Xoo), is a devastating disease affecting rice production worldwide. "Antibacterial agent 66," also known as Compound 6q, is a promising trifluoromethylpyridine 1,3,4-oxadiazole derivative that has demonstrated significant activity against Xoo. To enhance its efficacy and enable practical application in agricultural settings, the development of effective delivery systems is crucial. These application notes provide a comprehensive overview of potential delivery strategies, detailed experimental protocols for formulation and testing, and an exploration of the underlying plant immune responses.

The focus of these notes is on leveraging nanoparticle-based delivery systems. Nanoparticles offer several advantages for the delivery of agrochemicals, including improved solubility of poorly soluble compounds, protection of the active ingredient from environmental degradation, and controlled release, which can lead to reduced application frequency and lower environmental impact.

Properties of this compound (Compound 6q)

| Property | Description |

| Chemical Class | Trifluoromethylpyridine 1,3,4-oxadiazole derivative |

| Target Pathogen | Xanthomonas oryzae pv. oryzae (Xoo) |

| Mechanism of Action | While the precise mechanism is still under investigation, many 1,3,4-oxadiazole derivatives are known to exhibit a range of biological activities, including antibacterial effects.[1][2][3][4][5] Trifluoromethylpyridine moieties are common in modern agrochemicals and are known to enhance the biological activity of molecules.[6][7][8][9][10] |

Nanoparticle-Based Delivery Systems

The encapsulation of "this compound" in nanoparticles is a promising approach for its application in rice paddies. Various types of nanoparticles have been explored for the delivery of pesticides and other agrochemicals.

3.1. Types of Nanoparticles for Agricultural Applications

-

Polymeric Nanoparticles: Biodegradable polymers such as chitosan and polylactic-co-glycolic acid (PLGA) can be used to encapsulate active ingredients, offering controlled release and good biocompatibility.

-

Inorganic Nanoparticles: Materials like silica, zinc oxide, and silver nanoparticles have been investigated for their antimicrobial properties and as carriers for other active compounds. Mesoporous silica nanoparticles (MSNs) are particularly interesting due to their high surface area and tunable pore size, which allows for high loading capacities and controlled release kinetics.[11][12]

-

Nanoemulsions: Oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range can improve the solubility and stability of hydrophobic compounds like "this compound."

3.2. Quantitative Data on Nanoparticle-Based Pesticide Delivery Systems

The following table summarizes representative quantitative data for nanoparticle-based delivery systems for pesticides. While this data is not specific to "this compound," it provides a useful reference for expected performance.

| Nanoparticle System | Pesticide | Loading Capacity (%) | Encapsulation Efficiency (%) | Key Findings |

| Mesoporous Silica Nanoparticles (MSNs) of varying sizes | Pyraoxystrobin | Loading content increased with particle size. | Not specified | Smaller nanoparticles (15 nm) were more easily absorbed and transported in cucumber plants compared to larger ones (100 and 200 nm).[11][12] |